4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid

Orthogonal protection Boc deprotection Cbz stability

PROTAC synthesis often struggles with protecting-group orthogonality and linker geometry. This building block solves both: a Boc-protected piperidine (TFA-labile, base-stable) paired with an NH linker that provides a hydrogen-bond anchor to stabilize the ternary complex. The pre-protected piperidine nitrogen allows one-step amide coupling of the benzoic acid to amine-functionalized ligands (60-75% yield), accelerating parallel PROTAC library synthesis. Key advantages: • Boc group ensures orthogonality with Cbz/Fmoc chemistries, enabling sequential conjugation of warhead and E3 ligase ligands. • NH linker improves degrader potency versus pure hydrocarbon spacers. • Room-temperature storage stability simplifies multi-step workflows.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B12290005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-14(9-11-19)18-13-6-4-12(5-7-13)15(20)21/h4-7,14,18H,8-11H2,1-3H3,(H,20,21)
InChIKeyHGKPTBZASHLJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid – Overview


4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid (CAS 942347-61-7, C₁₇H₂₄N₂O₄, MW 320.40) is a bifunctional building block comprising a Boc-protected piperidine linked via a secondary amine (NH) to a para-substituted benzoic acid . The compound belongs to the class of 4-aryl piperidine linkers used in the design of proteolysis-targeting chimeras (PROTACs) and other degrader molecules . Its Boc group provides acid-labile protection of the piperidine nitrogen, while the carboxylic acid enables direct amide conjugation to ligands of interest, making it a one-step coupling partner distinct from its Cbz- or Fmoc-protected analogs.

4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid – Key Advantages


Generic substitution (e.g., replacing this compound with a Cbz-protected or methylene-spacer analog) introduces synthetic liabilities and functional compromises. The Boc group provides orthogonal protection that is stable to nucleophiles and bases but labile to TFA, enabling selective deprotection in the presence of other acid-sensitive functionalities [1]. The NH linker, as opposed to a simple methylene (CH₂) spacer, contributes a hydrogen-bond donor/acceptor that can influence ternary complex geometry in PROTACs and impact solubility . These molecular features are not interchangeable without quantitative consequences for synthetic yield, orthogonal selectivity, and linker performance in protein degradation applications.

4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid – Evidence Guide


Boc vs. Cbz Deprotection Selectivity

The Boc group of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is quantitatively removed by TFA/DCM (typically 50% v/v, 1–2 h, rt) to unmask the piperidine NH for subsequent conjugation [1]. In contrast, a Cbz-protected analog (e.g., 4-(1-(benzyloxycarbonyl)piperidin-4-ylamino)benzoic acid) remains >99% intact under identical acidic conditions, requiring catalytic hydrogenolysis (H₂, Pd/C) for removal .

Orthogonal protection Boc deprotection Cbz stability TFA selectivity

NH vs. CH₂ Spacer: Hydrogen Bonding Capacity

The 4-aminopiperidine NH linker in the target compound provides a hydrogen-bond donor/acceptor that can engage in water-bridged protein contacts at the ternary complex interface, a feature absent in the methylene (CH₂) spacer analog (e.g., 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid) . Literature on nitrogen-rich PROTAC linkers demonstrates that even a single saturated nitrogen in the linker can alter isoform selectivity and improve ternary complex stability compared to pure hydrocarbon spacers .

PROTAC linker design Hydrogen bonding Conformational restriction Nitrogen-rich linker

Purity and Molecular Weight Comparison

Commercially, 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid is supplied at a minimum purity of 95% (HPLC) . Its closest structural analog, 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid (CAS 147969-86-6), is available at a higher minimum purity of ≥98.0% (HPLC) . The molecular weight difference is 1.00 g/mol (320.40 vs. 319.40 g/mol).

Purity specification Molecular weight Procurement comparison Building block quality

Boc Protection Stability Advantage

The Boc protecting group renders the piperidine nitrogen inert towards nucleophiles, bases, and ambient oxidation [1]. In contrast, the unprotected analog (4-(piperidin-4-ylamino)benzoic acid) contains a secondary amine susceptible to oxidation (forming N-oxides or nitroxyl radicals) and undesired nucleophilic side reactions, which degrade purity and complicate storage [2].

Amine protection Boc stability Storage stability Shelf-life

Amide Coupling Efficiency

The free carboxylic acid of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid participates in amide coupling with amines to build PROTAC linkers. Experimental data from a related Boc-protected 4-aminopiperidine system shows that amide coupling under standard conditions (DIEA, DMF, 70–80 °C, 38 h) achieves yields of 63% and 72% for two different substrates [1]. Using the unprotected piperidine analog would require additional protection/deprotection steps, typically reducing overall yields by 20–40% due to side reactions at the free amine [2].

Amide bond formation Boc-piperidine conjugation PROTAC synthesis Coupling yield

4-(1-(Tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid – Application Scenarios


PROTAC Linker Synthesis with Orthogonal Deprotection

In PROTAC development, the Boc group of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)benzoic acid allows selective deprotection of the piperidine nitrogen under mild acidic conditions (TFA/DCM) while leaving Cbz- or Fmoc-protected ligands intact, enabling sequential conjugation of warhead and E3 ligase ligands [1]. This orthogonality is essential for constructing heterobifunctional degraders where multiple protecting groups coexist.

NH Linker for Ternary Complex Stabilization

The NH linker in this compound provides hydrogen-bonding capability that can stabilize ternary complex formation in PROTACs, as nitrogen-rich linkers have been shown to improve degrader potency and selectivity compared to pure hydrocarbon spacers . This is particularly relevant for challenging targets where linker rigidity and polarity influence degradation efficiency.

One-Step Amide Conjugation for Library Synthesis

The pre-protected piperidine nitrogen enables direct amide coupling of the benzoic acid to amine-containing ligands without requiring additional protection/deprotection steps, achieving coupling yields in the 60–75% range [2]. This one-step strategy accelerates the parallel synthesis of PROTAC libraries for screening.

Stable Intermediate for Storage and Multi-Step Synthesis

The Boc protection renders the piperidine nitrogen inert to oxidation and nucleophiles, allowing prolonged storage at room temperature without degradation [1]. This stability makes it a reliable building block for multi-step synthetic routes where the amine must remain protected through several transformations.

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